molecular formula C9H10O2 B8443788 5-(Hydroxymethyl)-2-methylbenzaldehyde

5-(Hydroxymethyl)-2-methylbenzaldehyde

Cat. No. B8443788
M. Wt: 150.17 g/mol
InChI Key: YFIAJVDZOOKCEA-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To a stirring solution of 27 mL of DIBAL-H (1.5 M solution in toluene) in 10 mL of CH2Cl2 at −78° C. was added 1.32 g (7.54 mmol) of methyl 3-cyano-4-methylbenzoate in 35 mL of CH2Cl2 dropwise over a period of 30 min. After stirring for about 40 min. at −78° C., the solution was allowed to warm to r.t. After 75 min., the solution was cooled to −78° C. and 10 mL of H2O and 16 mL of 1N HCl were added. The cold bath was removed, and the mixture was allowed to warm to r.t. Concentrated HCl (5-6 mL) was added and stirring was continued for 1.5 h. Chloroform was added, the layers were separated, and the organic layer was washed with 20 mL of brine. The combined aqueous layers were extracted with chloroform (4×). The combined extracts were dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (50% EtOAc/hexanes) provided the 800 mg of 5-(hydroxymethyl)-2-methylbenzaldehyde as a yellow oil with some impurity.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C[AlH]CC(C)C)C.[C:10]([C:12]1[CH:13]=[C:14]([CH:19]=[CH:20][C:21]=1[CH3:22])[C:15](OC)=[O:16])#N.[OH2:23].Cl>C(Cl)Cl>[OH:16][CH2:15][C:14]1[CH:19]=[CH:20][C:21]([CH3:22])=[C:12]([CH:13]=1)[CH:10]=[O:23]

Inputs

Step One
Name
Quantity
27 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
1.32 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=CC1C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
16 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for about 40 min. at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to r.t
WAIT
Type
WAIT
Details
After 75 min.
Duration
75 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to r.t
ADDITION
Type
ADDITION
Details
Concentrated HCl (5-6 mL) was added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1.5 h
Duration
1.5 h
ADDITION
Type
ADDITION
Details
Chloroform was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 20 mL of brine
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with chloroform (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (50% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
OCC=1C=CC(=C(C=O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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